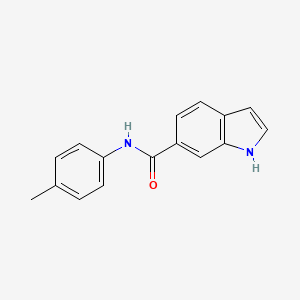

N-(4-甲基苯基)-1H-吲哚-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methylphenyl)-1H-indole-6-carboxamide, also known as SDB-006, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their effects on the endocannabinoid system. In

科学研究应用

抗病毒研究

N-(4-甲基苯基)-1H-吲哚-6-甲酰胺衍生物因其抗病毒特性而受到探索,特别是针对HIV。Alexandre et al. (2011) 的一项研究开发了一系列与 N-(4-甲基苯基)-1H-吲哚-6-甲酰胺相关的化合物,展示了对野生型 HIV-1 和某些耐药菌株的优异效力。该研究强调了化学变化在增强抗病毒活性中的重要性,其中特定衍生物显示出作为非核苷逆转录酶抑制剂的显着潜力 (Alexandre et al., 2011)。

抗结核活性

在抗结核剂的背景下,Kondreddi et al. (2013) 发现吲哚-2-甲酰胺(一类与 N-(4-甲基苯基)-1H-吲哚-6-甲酰胺密切相关的物质)是针对分枝杆菌表型筛选的有希望的候选者。该研究强调了结构修饰对提高对结核分枝杆菌活性的重要性,并重点介绍了与标准结核病药物相比,体外活性得到改善的先导化合物的发现 (Kondreddi et al., 2013)。

抗癌研究

N-(4-甲基苯基)-1H-吲哚-6-甲酰胺衍生物在抗癌研究中的探索已非常广泛。Hassan et al. (2021) 合成了新型吡唑-吲哚杂化物,揭示了对包括人肝癌和人乳腺腺癌在内的各种癌细胞系具有显着抗肿瘤活性的化合物。该研究提供了对作用的分子机制的见解,包括细胞周期分析和细胞凋亡调查,表明这些化合物作为抗癌剂的潜力 (Hassan et al., 2021)。

变构调节研究

该化合物及其衍生物已被研究其作为变构调节剂的潜力。Khurana et al. (2014) 对吲哚-2-甲酰胺进行的研究揭示了大麻素 1 型受体 (CB1) 变构调节的关键结构要求,确定了可能显着影响 CB1 结合亲和力和协同性的有效调节剂。这项研究为 CB1 的治疗性靶向开辟了新的途径 (Khurana et al., 2014)。

白三烯受体拮抗作用

吲哚-6-甲酰胺已显示出作为白三烯受体拮抗剂的潜力,为哮喘和其他炎症性疾病提供了治疗途径。Jacobs 等人 (1993) 合成并评估了一系列吲哚-6-甲酰胺,发现对在炎症过程中起关键作用的肽白三烯具有有效和选择性拮抗活性的化合物。这项研究突出了这些化合物在治疗哮喘和其他炎症性疾病中的治疗潜力 (Jacobs et al., 1993)。

作用机制

Target of Action

N-(4-methylphenyl)-1H-indole-6-carboxamide is a derivative of indole, a heterocyclic aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that N-(4-methylphenyl)-1H-indole-6-carboxamide may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(4-methylphenyl)-1H-indole-6-carboxamide may interact with its targets to induce a range of biochemical changes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

N-(4-methylphenyl)-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-2-6-14(7-3-11)18-16(19)13-5-4-12-8-9-17-15(12)10-13/h2-10,17H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPYXNVRXDKIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2955319.png)

![2-(3,4-dimethoxyphenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2955321.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2955323.png)

![3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2955329.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2955333.png)

![(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2955335.png)

![3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2955338.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide](/img/structure/B2955339.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2955340.png)